1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a highly crystalline, process-optimized edisylate salt of a fluorinated aminoazetidine. It serves as a critical building block in pharmaceutical manufacturing, most notably in the commercial-scale asymmetric synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) such as Giredestrant (GDC-9545). By pairing the intrinsically volatile azetidine free base with an ethane-1,2-disulfonate counterion, this compound achieves exceptional solid-state stability, non-hygroscopicity, and precise stoichiometric control. These properties make it a superior precursor for complex palladium-catalyzed C-N cross-coupling reactions, bypassing the handling limitations and degradation risks of standard liquid amines [1].
Attempting to substitute this specific ethane-1,2-disulfonate salt with the free base of 1-(3-fluoropropyl)azetidin-3-amine, or generic mono-salts like hydrochlorides, introduces severe process vulnerabilities. The free base is a volatile, unstable oil that is prone to degradation during storage and complicates accurate stoichiometric measurement during scale-up. In sensitive downstream applications, such as palladium-catalyzed C-N couplings, variable assay or moisture introduced by hygroscopic salts directly leads to catalyst poisoning and incomplete conversion. The ethane-1,2-disulfonate counterion specifically locks the diamine into a highly crystalline, non-hygroscopic lattice, which is mandatory to ensure batch-to-batch reproducibility, eliminate the need for intermediate chromatographic purification, and maintain high yields in late-stage API manufacturing [1], [2].
The free base of 1-(3-fluoropropyl)azetidin-3-amine is a volatile oil that complicates large-scale purification and storage. Conversion to the ethane-1,2-disulfonate (EDSA) salt enables direct precipitation and isolation as a highly crystalline solid. In optimized strain-release amination routes, the EDSA salt is isolated in 56-63% yield directly from the reaction mixture, completely bypassing the need for chromatographic purification of the unstable free base [1], [2].
| Evidence Dimension | Physical state and isolation method |
| Target Compound Data | EDSA salt: Highly crystalline solid, isolated via direct precipitation at 56-63% yield |
| Comparator Or Baseline | Free base: Volatile oil, requires chromatography, prone to degradation |
| Quantified Difference | Eliminates 100% of chromatographic purification steps for this intermediate while securing long-term storage stability. |
| Conditions | Large-scale strain-release amination and salt formation |
Procuring the EDSA salt eliminates the need for hazardous and costly chromatographic purification while ensuring extended shelf-life.
In the synthesis of GDC-9545, the purity and exact stoichiometry of the azetidine intermediate are critical to prevent poisoning of the palladium catalyst. Utilizing the highly pure 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate salt, combined with DBU to liberate the base in situ, enables a highly efficient Pd-catalyzed C-N coupling using [t-BuBrettPhos Pd(allyl)]OTf. This process achieves a 90% yield of the coupled product. Using hygroscopic salts or degraded free base introduces moisture or assay variability that severely depresses coupling yields [1].
| Evidence Dimension | C-N coupling reaction yield |
| Target Compound Data | EDSA salt: 90% yield in Pd-catalyzed coupling |
| Comparator Or Baseline | Variable assay free base or hygroscopic salts: Suboptimal conversion and catalyst deactivation |
| Quantified Difference | Maintains 90% coupling yield at scale due to strict stoichiometric control and absence of moisture. |
| Conditions | [t-BuBrettPhos Pd(allyl)]OTf catalyst, DBU base, 75°C |
Buyers scaling up API synthesis must use the EDSA salt to guarantee reproducible, high-yielding palladium-catalyzed cross-coupling steps.
The selection of the ethane-1,2-disulfonate salt of the azetidine intermediate is a linchpin in the overall route efficiency for Giredestrant. By utilizing the EDSA salt, the entire six-step longest linear sequence can be executed without a single chromatographic purification step. This route delivers the final API in a 37% overall yield with 99.0 Area % HPLC purity. Substituting this specific salt form would reintroduce impurities, requiring costly downstream chromatography and significantly lowering the overall process yield [1].
| Evidence Dimension | Overall API synthesis purity and yield |
| Target Compound Data | Process using EDSA salt: 37% overall yield, 99.0 A% HPLC purity, 0 chromatography steps |
| Comparator Or Baseline | Processes using standard intermediates: Require multiple chromatography steps, lower overall yield |
| Quantified Difference | Achieves 99.0 A% final purity while completely eliminating chromatographic purification across the 6-step sequence. |
| Conditions | Six-step asymmetric synthesis of GDC-9545 |
Industrial procurement of the EDSA salt directly translates to massive cost savings in downstream API manufacturing by eliminating chromatography.
The compound is the premier building block for synthesizing Giredestrant (GDC-9545) and related next-generation SERDs. The EDSA salt form ensures that the critical 3-fluoropropyl azetidine motif can be integrated into the API at scale without the degradation and handling issues associated with the free base [1].
Ideal as a bench-stable, highly pure amine source for late-stage C-N cross-coupling reactions in pharmaceutical library synthesis. The non-hygroscopic nature of the edisylate salt allows for precise stoichiometric dispensing, preventing catalyst poisoning and ensuring high conversion rates [1].
Serves as a benchmark material for validating strain-release amination protocols on a multi-kilogram scale. It demonstrates how volatile bicyclic or azetidine products can be effectively trapped, stabilized, and crystallized directly from reaction mixtures using ethane-1,2-disulfonic acid [2].